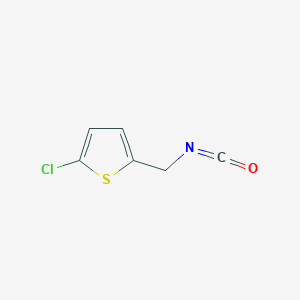

2-Chloro-5-(isocyanatomethyl)thiophene

Description

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of 2-chloro-5-(isocyanatomethyl)thiophene follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur atoms. According to the Chemical Abstracts Service registry, this compound bears the identification number 1108713-12-7, providing a unique identifier for chemical databases and regulatory purposes. The IUPAC name precisely describes the molecular structure by indicating the positions of substituents on the thiophene ring system, where the thiophene core serves as the parent heterocycle.

The molecular structure can be represented through multiple chemical notation systems, each providing specific information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation appears as C1=C(SC(=C1)Cl)CN=C=O, clearly indicating the arrangement of atoms and bonds within the molecule. The International Chemical Identifier key ODROEJYBUKKTJU-UHFFFAOYSA-N provides a unique hash code that enables precise identification across global chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-5-(isocyanatomethyl)thiophene |

| Chemical Abstracts Service Number | 1108713-12-7 |

| Molecular Formula | C6H4ClNOS |

| Molecular Weight | 173.62 g/mol |

| International Chemical Identifier Key | ODROEJYBUKKTJU-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=C(SC(=C1)Cl)CN=C=O |

The compound belongs to the broader class of substituted thiophenes, which are five-membered aromatic heterocycles containing one sulfur atom. Within this classification, it represents a disubstituted thiophene bearing both an electron-withdrawing halogen and a reactive isocyanate functionality. The systematic positioning of these substituents at the 2- and 5-positions creates a 1,4-relationship that influences both the electronic properties and chemical reactivity of the molecule.

Properties

IUPAC Name |

2-chloro-5-(isocyanatomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROEJYBUKKTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-(isocyanatomethyl)thiophene is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

2-Chloro-5-(isocyanatomethyl)thiophene is characterized by its thiophene ring, substituted with a chlorine atom and an isocyanatomethyl group. The presence of these functional groups is believed to influence its reactivity and biological interactions.

The biological activity of 2-Chloro-5-(isocyanatomethyl)thiophene can be attributed to its interaction with various biological targets. Compounds with similar structures have shown a range of activities, including:

- Anticancer Activity : Similar thiophene derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, likely through disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Modulates inflammatory pathways |

Study on Anticancer Activity

In a study examining the effects of 2-Chloro-5-(isocyanatomethyl)thiophene on various cancer cell lines, it was found to significantly reduce cell viability in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism involved activation of caspase pathways leading to programmed cell death.

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It showed notable inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains.

Pharmacokinetics and Toxicology

Research indicates that the pharmacokinetic profile of 2-Chloro-5-(isocyanatomethyl)thiophene includes rapid absorption and distribution within tissues. However, toxicity studies are essential to determine safe dosage levels. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent and Reactivity Comparison

Table 1: Key Structural and Reactivity Differences

Key Observations :

- Reactivity : The isocyanatomethyl group in the target compound enables nucleophilic addition reactions, distinguishing it from methyl or carboxylic acid-substituted analogs. Its reactivity is intermediate between direct isocyanates (e.g., 2-Chloro-5-isocyanatothiophene) and inert groups like -CH₃ .

- Synthetic Utility : Unlike 2-Chloro-5-(chloromethyl)thiophene, which undergoes alkylation to form ammonium salts , the isocyanatomethyl derivative is more suited for forming urethane linkages or crosslinked polymers.

Key Observations :

- The target compound lacks reported biological data. However, structurally related thiophenes with electron-withdrawing groups (e.g., -Cl, -COOH) exhibit antimicrobial, antioxidant, or pharmacological properties .

- The isocyanate group may confer toxicity or sensitization risks, as seen in other isocyanates (e.g., cyclohexane derivatives in Table 3-1 of ).

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-5-(isocyanatomethyl)thiophene generally involves three key steps:

- Step 1: Chlorination of thiophene to introduce the chlorine atom at the 2-position.

- Step 2: Functionalization at the 5-position to introduce a methyl or related substituent that can be transformed into an isocyanatomethyl group.

- Step 3: Conversion of the methyl substituent to an isocyanatomethyl group via suitable intermediates such as halomethyl or aminomethyl derivatives.

Preparation of 2-Chlorothiophene

The initial chlorination of thiophene is a crucial step to obtain 2-chlorothiophene, which serves as the core for further modifications.

- Method : Thiophene is reacted with chlorine gas in the presence of a solvent such as ethylene dichloride at controlled temperatures (35–55 °C). The molar ratio of chlorine to thiophene is maintained around 1.1–1.3:1. After chlorination, the reaction mixture is treated with saturated sodium sulfite solution to quench excess chlorine and neutralized with caustic soda to pH neutral. The organic layer is separated, dried, and purified by distillation or recrystallization to afford 2-chlorothiophene.

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethylene dichloride |

| Temperature | 35–55 °C |

| Chlorine:Thiophene molar ratio | 1.1–1.3:1 |

| Work-up | Sodium sulfite quench, pH neutralization |

| Purification | Distillation/Recrystallization |

This method yields 2-chlorothiophene with high purity and is suitable for scale-up due to its simplicity and environmental considerations.

Introduction of Functional Group at 5-Position

The 5-position functionalization typically involves acetylation followed by further transformations:

Step : 2-Chlorothiophene is reacted with acetic anhydride in the presence of a catalytic amount of phosphoric acid under reflux conditions for 3–5 hours. This yields 5-chloro-2-acetylthiophene.

Work-up : After reaction completion, the mixture is cooled, diluted with water, neutralized with caustic soda, and the organic layer is separated and concentrated.

| Parameter | Condition/Value |

|---|---|

| Reagents | Acetic anhydride, phosphoric acid catalyst |

| Temperature | Reflux (approx. 110 °C) |

| Reaction time | 3–5 hours |

| Work-up | Neutralization, extraction |

This intermediate is key for further oxidation or substitution reactions.

Conversion to 2-Chloro-5-(isocyanatomethyl)thiophene

The critical step is the introduction of the isocyanatomethyl group at the 5-position. While direct literature on this exact transformation is limited, analogous synthetic routes for related thiophene derivatives provide insight:

Route A: Halomethylation followed by isocyanate formation

Halomethylation : The methyl group at the 5-position (or a similar precursor) is halogenated (e.g., chloromethylation) to form 5-(chloromethyl)-2-chlorothiophene.

Isocyanate formation : The halomethyl derivative is then reacted with reagents such as sodium azide to form an azidomethyl intermediate, which upon Curtius rearrangement or reaction with phosgene equivalents yields the isocyanatomethyl group.

Route B: Aminomethyl intermediate

The methyl group is first converted to an aminomethyl group via nucleophilic substitution or reductive amination.

The aminomethyl derivative is then treated with phosgene or triphosgene to form the isocyanatomethyl group.

These routes are supported by general organic synthesis principles and analogous thiophene chemistry, as well as patent disclosures on polyisocyanate derivatives and halogenated polyisocyanates.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of thiophene | Cl2, ethylene dichloride, 35–55 °C, 3–5 h | >90 | High selectivity for 2-chlorothiophene |

| Acetylation | Acetic anhydride, phosphoric acid catalyst, reflux 3–5 h | ~85 | Produces 5-chloro-2-acetylthiophene |

| Halomethylation (e.g., chloromethylation) | Formaldehyde + HCl or similar, acidic conditions | 70–80 | Converts methyl to chloromethyl group |

| Isocyanate formation | Sodium azide + Curtius rearrangement or phosgene | 60–75 | Forms isocyanatomethyl group |

Analytical and Purification Techniques

Purification : Organic layers are typically washed repeatedly with acid, base, and water to remove impurities. Final products are purified by recrystallization (e.g., from toluene) or distillation under reduced pressure.

Characterization : Products are characterized by IR spectroscopy (noting N=C=O stretch around 2270 cm⁻¹), NMR spectroscopy (proton and carbon signals consistent with thiophene ring and substituents), and elemental analysis for confirmation of composition.

Summary Table of Preparation Steps

| Step No. | Target Compound | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | 2-Chlorothiophene | Thiophene + Cl2, ethylene dichloride, 35–55 °C | Introduce chlorine at 2-position |

| 2 | 5-Chloro-2-acetylthiophene | 2-Chlorothiophene + Ac2O, phosphoric acid, reflux | Introduce acetyl group at 5-position |

| 3 | 5-(Chloromethyl)-2-chlorothiophene | Halomethylation reagents (formaldehyde/HCl) | Convert methyl to chloromethyl |

| 4 | 2-Chloro-5-(isocyanatomethyl)thiophene | Sodium azide + Curtius rearrangement or phosgene | Convert chloromethyl to isocyanatomethyl |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-5-(isocyanatomethyl)thiophene, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The synthesis of thiophene derivatives often involves cross-coupling reactions or functionalization of pre-chlorinated thiophene scaffolds. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used to introduce aryl groups to chlorothiophenes (e.g., 2-Chloro-5-(4-methylphenyl)thiophene) under inert conditions at 80–100°C, with yields optimized via precise stoichiometric control of boronic acid reagents . For introducing the isocyanatomethyl group, a two-step approach may involve nucleophilic substitution of a chloromethyl intermediate with an isocyanate source, followed by purification via column chromatography. Key parameters include anhydrous solvents, controlled temperature (0–25°C), and exclusion of moisture to prevent hydrolysis .

Q. How is 2-Chloro-5-(isocyanatomethyl)thiophene characterized post-synthesis, and what analytical benchmarks ensure purity?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and integration ratios (e.g., thiophene protons at δ 6.7–7.4 ppm, isocyanate methylene at δ 3.5–4.0 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with chlorine and isocyanate groups .

- Elemental Analysis : Combustion analysis to validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What storage conditions are recommended to maintain the stability of 2-Chloro-5-(isocyanatomethyl)thiophene?

- Methodological Answer : Similar chlorothiophene derivatives (e.g., 5-Chloro-2-thiophenecarboxaldehyde) are stored at 0–6°C under inert gas (N/Ar) to prevent degradation. Moisture-sensitive isocyanate groups necessitate desiccated environments, with periodic FT-IR monitoring for hydrolysis (e.g., loss of –NCO peak at ~2250 cm) .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of 2-Chloro-5-(isocyanatomethyl)thiophene, and how can they be addressed?

- Methodological Answer : The chloro and isocyanatomethyl groups influence electron density, complicating further substitutions. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and frontier molecular orbitals. For example, palladium-catalyzed C–H activation at the β-position of thiophenes has been achieved using directing groups or steric control, as demonstrated in 2-Chloro-5-(2-(thiophen-2-yl)phenyl)thiophene synthesis . Reaction screening under varying ligands (e.g., SPhos, Xantphos) and temperatures (80–120°C) is critical to suppress side reactions .

Q. How can density functional theory (DFT) guide the prediction of electronic and structural properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and compute HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For instance, X-ray crystallography of analogous chlorothiophenes validated DFT-predicted bond lengths (C–Cl: ~1.72 Å) and dihedral angles, aiding in understanding π-conjugation disruption by substituents . Solvent effects (PCM model) and TD-DFT further predict UV-Vis absorption spectra for optoelectronic applications .

Q. What are the potential applications of 2-Chloro-5-(isocyanatomethyl)thiophene in materials science or medicinal chemistry?

- Methodological Answer :

- Materials Science : Thiophene derivatives are key in semiconducting polymers (e.g., PBTTT) for organic field-effect transistors (OFETs). The isocyanate group enables covalent grafting to surfaces or crosslinking in polymer networks, enhancing thermal stability .

- Medicinal Chemistry : Isocyanates participate in urea/thiourea formation with biological targets. Analogous thiophene-based compounds have been explored as kinase inhibitors or HCV NS5B polymerase antagonists, requiring structure-activity relationship (SAR) studies via in vitro enzymatic assays .

Q. How can contradictions in spectroscopic data across studies be resolved during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR like COSY/HSQC, high-resolution MS) is essential. For example, -NMR assignments for thiophene derivatives were confirmed via DEPT-135 experiments, distinguishing CH (δ 21–22 ppm) from quaternary carbons . Collaborative use of X-ray crystallography (via SHELXL ) provides unambiguous structural confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.